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Compound Focus: Rogletimide

CAS No.: 92788-10-8

Cat. No.: S541767

Get Quote

Attribute Details

Alternative Names Pyridoglutethimide [1] [2]

Molecular Formula C₁₂H₁₄N₂O₂ [3]

Drug Class Antineoplastic; Aromatase Inhibitor [1] [2]

Originator/Developer Schering-Plough [1]

Highest Development Phase No development reported (for Breast Cancer) [1]

Latest Information Update 13 Aug 2002 [1]

Clinical Efficacy Data from 1992 Study

The table below summarizes key findings from a 1992 clinical study that investigated Rogletimide's

influence on peripheral aromatization in postmenopausal women with advanced breast cancer. The study

directly compared it to aminoglutethimide [4].

| Parameter | Aminoglutethimide (AG) 1000 mg daily | Rogletimide (RG) 200 mg bd | Rogletimide (RG)

400 mg bd | Rogletimide (RG) 800 mg bd | | :--- | :---: | :---: | :---: | :---: | | Mean Aromatase Inhibition |
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90.6% (± 1.8 s.e.m.) | 50.6% (± 9.8 s.e.m.) | 63.5% (± 5.7 s.e.m.) | 73.8% (± 5.8 s.e.m.) | | Mean Oestradiol

(E2) Suppression | 75.7% (± 7.3 s.e.m.) | 30.7% (± 9.5 s.e.m.) | 40.2% (± 10.3 s.e.m.) | 57.6% (± 9.2 s.e.m.) |

Detailed Experimental Protocol from Clinical Study

For researchers interested in the foundational methodology, here is a detailed protocol from the key clinical

study cited above [4].

Patient Cohort: The study involved 13 postmenopausal women with advanced breast cancer. Seven

patients received aminoglutethimide, and six received rogletimide in a dose-escalating manner.
Drug Administration:

Aminoglutethimide (AG) group: Received 1000 mg of AG daily along with hydrocortisone
cover.

Rogletimide (RG) group: Received rogletimide at escalating doses of 200 mg twice daily
(bd), 400 mg bd, and 800 mg bd.

In Vivo Aromatase Inhibition Measurement:
Technique: The double bolus injection technique.

Tracers: Intravenous injection of [4-¹⁴C] oestrone ([4-¹⁴C]E1) and [6,7-³H] androstenedione
([6,7-³H]4A).

Urine Collection: A 96-hour urine collection followed the injection.
Sample Analysis:

Extraction & Purification: Urinary oestrogens were extracted, and then separated and purified
using a combination of chromatography and High-Performance Liquid Chromatography

(HPLC).
Measurement: The radioactivity in the purified oestrogen fractions was measured to calculate

the percentage of androstenedione converted to oestrone, which reflects aromatase activity.
Plasma Oestradiol Measurement: Plasma oestradiol (E2) levels were also measured to assess the

biological consequence of aromatase inhibition.

Mechanism of Action and Pathway Context

Rogletimide is a non-steroidal, reversible aromatase inhibitor (classified as a Type II inhibitor). It

functions by binding to the cytochrome P450 heme moiety of the aromatase enzyme, thus competitively

inhibiting the conversion of androgens to estrogens [2].
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While Rogletimide itself is not a direct modulator of Wnt signaling, research into signaling pathways like

Wnt is crucial in modern cancer drug development. The following diagram illustrates the general function of

an aromatase inhibitor in the hormone signaling pathway, which is Rogletimide's primary mechanism.
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Aromatase inhibitors block the conversion of androgens to estrogens, reducing estrogen-driven cancer

growth [2].

Reasons for Halted Development and Current Status

Primary Reason: Sub-optimal Efficacy - As the clinical data shows, even at the highest tolerated
dose (800 mg twice daily), rogletimide achieved a mean aromatase inhibition of only 73.8%, which

was significantly lower than the 90.6% inhibition achieved by aminoglutethimide [4]. Its oestradiol
suppression was also comparatively weaker.

Lower Potency - It was found to be a less potent aromatase inhibitor than aminoglutethimide, which
itself was later superseded by more effective, third-generation inhibitors like letrozole and anastrozole

[2].
No Recent Development - According to drug profiles, there has been no reported development for

rogletimide in breast cancer since at least 2002 [1]. It is classified as a drug that was never marketed
[2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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